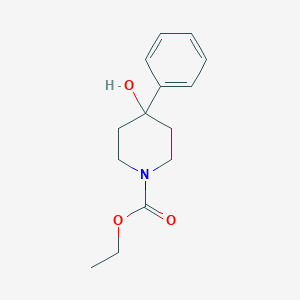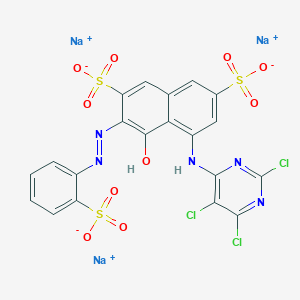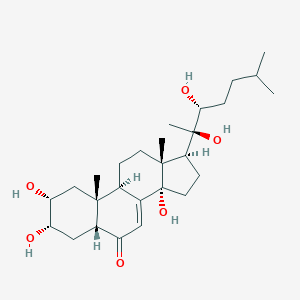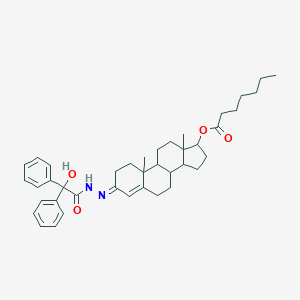
Testosterone enantate benzilic acid hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone enantate benzilic acid hydrazone, also known as TEBAH, is a derivative of testosterone that has been synthesized for research purposes. It is a non-steroidal compound that has been shown to have potential applications in the fields of medicine and sports science.
Mechanism of Action
Testosterone enantate benzilic acid hydrazone acts on androgen receptors in the body, which are responsible for the effects of testosterone. It has been shown to have a similar mechanism of action to testosterone, but with less androgenic effects. Testosterone enantate benzilic acid hydrazone has been shown to increase protein synthesis and muscle mass, which could be beneficial for athletes and individuals with muscle wasting conditions.
Biochemical and Physiological Effects:
Testosterone enantate benzilic acid hydrazone has been shown to have anabolic effects on muscle tissue, which could lead to increased muscle mass and strength. It has also been shown to increase bone density, which could be beneficial for individuals with osteoporosis. However, Testosterone enantate benzilic acid hydrazone has also been shown to have some androgenic effects, which could lead to unwanted side effects such as acne and hair loss.
Advantages and Limitations for Lab Experiments
Testosterone enantate benzilic acid hydrazone has several advantages for use in lab experiments. It is a non-steroidal compound, which makes it easier to handle and store than testosterone. It also has a longer half-life than testosterone, which allows for less frequent dosing in animal studies. However, Testosterone enantate benzilic acid hydrazone has some limitations, such as its potential androgenic effects, which could confound the results of studies investigating its anabolic effects.
Future Directions
There are several future directions for research on Testosterone enantate benzilic acid hydrazone. One area of interest is its potential use in the treatment of muscle wasting conditions, such as sarcopenia. Another area of interest is its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal models. Additionally, further research is needed to investigate the potential side effects of Testosterone enantate benzilic acid hydrazone, as well as its long-term safety and efficacy.
Synthesis Methods
Testosterone enantate benzilic acid hydrazone can be synthesized by reacting testosterone enantate with benzilic acid hydrazide in the presence of a catalyst. The reaction results in the formation of Testosterone enantate benzilic acid hydrazone, which can be purified using various chromatography techniques. The synthesis process has been optimized to produce high yields of Testosterone enantate benzilic acid hydrazone with high purity.
Scientific Research Applications
Testosterone enantate benzilic acid hydrazone has been used in various scientific research studies to investigate its potential applications in medicine and sports science. It has been shown to have anabolic effects on muscle tissue, which could be beneficial for athletes and individuals with muscle wasting conditions. Testosterone enantate benzilic acid hydrazone has also been investigated for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.
properties
CAS RN |
18625-33-7 |
|---|---|
Product Name |
Testosterone enantate benzilic acid hydrazone |
Molecular Formula |
C34H48N2O4 |
Molecular Weight |
624.9 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-3-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C40H52N2O4/c1-4-5-6-13-18-36(43)46-35-22-21-33-32-20-19-30-27-31(23-25-38(30,2)34(32)24-26-39(33,35)3)41-42-37(44)40(45,28-14-9-7-10-15-28)29-16-11-8-12-17-29/h7-12,14-17,27,32-35,45H,4-6,13,18-26H2,1-3H3,(H,42,44)/t32-,33-,34-,35-,38-,39-/m0/s1 |
InChI Key |
PTVXYACXDYZNID-OMNSAQKUSA-N |
Isomeric SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C/C(=N/NC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)/CCC34C)C |
SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






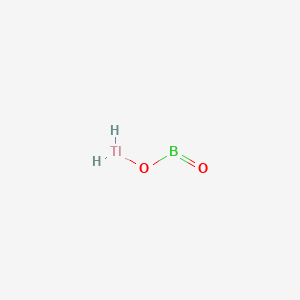
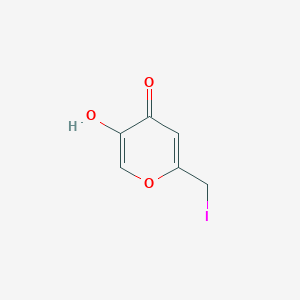
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
